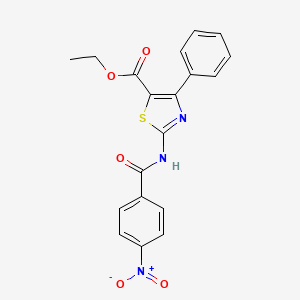
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea, also known as BPU, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BPU has been found to have anticancer properties, specifically targeting the growth and proliferation of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
Quinazolinone derivatives have been synthesized through various methods, demonstrating their utility in chemical synthesis and polymer science. For example, the one-pot synthesis of quinazolin-4-yl-thioureas involves intramolecular cycloaddition reactions, showcasing their potential in creating complex molecules (Fathalla et al., 2001). Additionally, the preparation and polymerization of substituted cyclic pseudoureas highlight the versatility of quinazolinone frameworks in developing new materials with potential applications in various fields, including biomedical engineering (Miyamoto et al., 1995).
Catalytic and Synthetic Applications
Quinazolinone derivatives play a crucial role in catalysis and synthetic chemistry. The Rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from quinazolinone derivatives demonstrates their utility in accessing bromonium ylides, which are valuable intermediates in organic synthesis (He et al., 2016). This method opens new avenues for synthesizing highly functionalized compounds with potential applications in drug discovery and materials science.
Antimicrobial Activity
Some quinazolinone derivatives have been explored for their antimicrobial properties, suggesting their potential use in developing new antibiotics. The synthesis and characterization of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives and their in vitro antimicrobial activity showcase the role of quinazolinone scaffolds in combating microbial resistance (Saravanan et al., 2015).
Antitumor Activity
The exploration of quinazolinone derivatives in cancer research has led to the identification of compounds with significant antitumor activities. For instance, a study on novel 3-benzyl-substituted-4(3H)-quinazolinones revealed compounds with broad-spectrum antitumor activity, highlighting their potential as leads for developing new cancer therapies (Al-Suwaidan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde and phenylurea in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Confirm the structure of the product by spectroscopic methods (e.g. NMR, IR, MS)." ] } | |
Número CAS |
899973-08-1 |
Nombre del producto |
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea |
Fórmula molecular |
C22H18N4O2 |
Peso molecular |
370.412 |
Nombre IUPAC |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C22H18N4O2/c27-21(23-17-11-5-2-6-12-17)25-20-18-13-7-8-14-19(18)24-22(28)26(20)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,23,25,27) |
Clave InChI |
QNZWLUNBBPIRGC-LKUDQCMESA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)
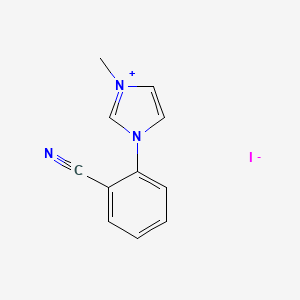
![1-(2-Methoxypyridin-4-yl)-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2551509.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)
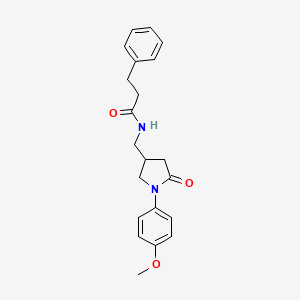
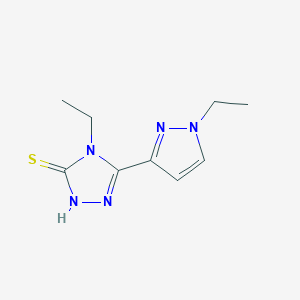
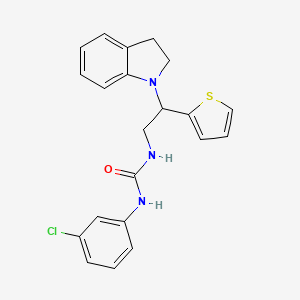
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)
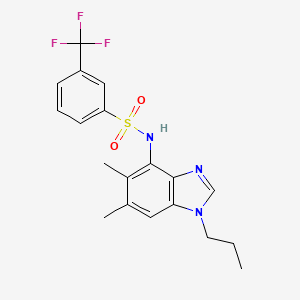

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)

